Stereoregularity in Cationic Polymerization: (E)-Isomer vs. (Z)-Isomer Monomer Feed
In the cationic polymerization of butenyl ethyl ethers catalyzed by BF₃·OEt₂ or SnCl₄·CCl₃CO₂H at −78 °C, the stereoregularity of the resulting polymer—quantified by IR absorption ratios (D₁₄₂₉/D₁₄₃₀)—increases monotonically with the (E)-isomer content in the monomer feed [1]. While both the pure (E)- and pure (Z)-monomers yield crystalline polymers, the (E)-enriched feed consistently produces polymers with higher stereoregularity indices across toluene, CH₂Cl₂, and nitroethane solvents [1]. This establishes the (E)-isomer as the preferred input for applications demanding maximal macromolecular order.
| Evidence Dimension | Polymer stereoregularity (IR absorption ratio D₁₄₂₉/D₁₄₃₀) |
|---|---|
| Target Compound Data | Polymer from 100% (E)-monomer: highest D₁₄₂₉/D₁₄₃₀ ratio (specific numeric value reported in full text) |
| Comparator Or Baseline | Polymer from mixed (E)/(Z) feeds containing increasing (Z)-isomer fraction |
| Quantified Difference | Stereoregularity index decreases as (Z)-isomer fraction increases; exact decrement reported in full-text IR data |
| Conditions | Cationic polymerization at −78 °C in toluene, CH₂Cl₂, or nitroethane; catalysts BF₃·OEt₂ or SnCl₄·CCl₃CO₂H |
Why This Matters
For laboratories and pilot plants synthesizing stereoregular poly(vinyl ether)s, specifying the (E)-isomer ensures the highest achievable stereoregularity, directly impacting crystallinity, thermal properties, and mechanical performance.
- [1] Hoshino, M.; et al. Cationic Polymerization of α,β-Disubstituted Olefins. XV. Stereospecific Polymerization of Butenyl Ethers by Cationic Catalysts. J. Polym. Sci. Part A-1: Polym. Chem. 1972, 10 (3), 975–986. DOI: 10.1002/pol.1972.150100304. View Source
